2-[(Benzylamino)methylidene]-5-phenylcyclohexane-1,3-dione
Description
2-[(Benzylamino)methylidene]-5-phenylcyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring a phenyl group at the 5-position and a benzylamino-substituted methylidene moiety at the 2-position. Its structure combines a rigid cyclohexanedione scaffold with a flexible benzylamino group, enabling unique interactions with biological targets like the colchicine-binding site in tubulin .
Properties
IUPAC Name |
2-(benzyliminomethyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-19-11-17(16-9-5-2-6-10-16)12-20(23)18(19)14-21-13-15-7-3-1-4-8-15/h1-10,14,17,22H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCBUAIMRXEVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357774 | |
| Record name | AK-968/11842266 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5666-61-5 | |
| Record name | AK-968/11842266 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(Benzylamino)methylidene]-5-phenylcyclohexane-1,3-dione typically involves the reaction of benzylamine with 5-phenylcyclohexane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[(Benzylamino)methylidene]-5-phenylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-[(Benzylamino)methylidene]-5-phenylcyclohexane-1,3-dione exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a related study demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and death .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have reported that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and asthma .
3. Neurological Applications
Recent research has explored the neuroprotective effects of benzylamino derivatives, proposing their use in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of oxidative stress and inflammation in neuronal cells .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to form stable thin films is advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
2. Polymer Chemistry
In polymer synthesis, this compound can serve as a building block for creating novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in various industrial applications .
Organic Synthesis Applications
1. Synthetic Intermediates
this compound is utilized as an intermediate in synthesizing more complex organic molecules. Its reactivity allows for various transformations, making it valuable in developing pharmaceuticals and agrochemicals .
2. Catalysis
This compound has been explored as a catalyst in several organic reactions, including aldol condensation and Michael addition reactions. Its catalytic properties facilitate reactions under mild conditions, which is beneficial for green chemistry initiatives .
Case Studies
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation against breast cancer cell lines. The results indicated a significant reduction in cell viability compared to control groups, establishing a promising lead for further development .
Case Study 2: Material Development
Research conducted at a leading materials science laboratory demonstrated the successful integration of this compound into polymer blends used for flexible electronics. The resulting materials exhibited improved conductivity and mechanical strength, paving the way for innovative applications in wearable technology .
Mechanism of Action
The mechanism by which 2-[(Benzylamino)methylidene]-5-phenylcyclohexane-1,3-dione exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physical Properties
The following table highlights key structural differences and physical properties between 2-[(Benzylamino)methylidene]-5-phenylcyclohexane-1,3-dione and related compounds:
Key Observations :
- The methoxyphenyl variant (16c) exhibits exceptional tubulin-binding affinity, suggesting electron-donating groups (e.g., methoxy) enhance target interaction .
- Allyloxyamino derivatives show high thermal stability, making them suitable for industrial-scale synthesis .
Tubulin Inhibition and Antiproliferative Effects
- The benzylamino group may mimic colchicine’s trimethoxyphenyl moiety, though with reduced potency compared to methoxy-substituted derivatives .
- 5-Phenylcyclohexane-1,3-dione : Lacks biological activity alone but serves as a scaffold for active derivatives .
Solubility and Pharmacokinetics
- Sodium salts of allyloxyamino derivatives (e.g., 2-[1-(allyloxyamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione) exhibit improved solubility (m.p. 46–48°C) compared to neutral forms, suggesting ionizable groups enhance bioavailability .
Biological Activity
2-[(Benzylamino)methylidene]-5-phenylcyclohexane-1,3-dione, also known by its CAS number 5666-61-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C20H19NO2
- Molecular Weight : 305.37 g/mol
- Density : 1.219 g/cm³
- Boiling Point : 505.3 °C at 760 mmHg
- Flash Point : 180 °C
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities which may include:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially through the scavenging of free radicals.
- Antimicrobial Properties : There is evidence that certain derivatives of cyclohexane diones exhibit antimicrobial effects against a range of pathogens.
- Anti-inflammatory Effects : Some studies indicate that compounds similar to this structure can modulate inflammatory pathways, offering potential benefits in inflammatory diseases.
Antioxidant Activity
A study conducted by Umesha et al. (2009) evaluated the antioxidant properties of related compounds using DPPH radical scavenging assays. The results indicated significant radical scavenging activity, suggesting that benzylamino derivatives may protect against oxidative stress .
Antimicrobial Activity
In a study exploring the antimicrobial effects of various cyclohexane derivatives, it was found that compounds with similar structures to this compound displayed notable activity against both Gram-positive and Gram-negative bacteria . The specific mechanisms involved may include disruption of bacterial cell walls and interference with metabolic pathways.
Case Studies
Q & A
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinity with putative protein targets. CRISPR-Cas9 knockout libraries can identify genetic pathways affected by the compound in model organisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
